An In-depth Technical Guide to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4)
An In-depth Technical Guide to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, discusses its reactivity, and explores its potential applications, with a focus on providing a scientifically robust resource for laboratory professionals.
Introduction and Significance
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The introduction of a trifluoromethyl (-CF3) group and a bromine atom to the pyrimidine ring imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability.
The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance the binding affinity of a molecule to its biological target.[2] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.[2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity.[3] This strategic functionalization makes 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical and Spectral Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key properties of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
| Property | Value | Source |
| CAS Number | 1240602-39-4 | [4] |
| Molecular Formula | C₆H₄BrF₃N₂O | [4] |
| Molecular Weight | 257.01 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. | General knowledge |
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl group protons (around 2.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). The pyrimidine ring proton may appear as a singlet in the aromatic region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four unique carbons of the pyrimidine ring.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (broad, around 3200-3500 cm⁻¹), C=O stretching of the pyrimidinone tautomer (around 1650-1700 cm⁻¹), C-N stretching, and C-F stretching vibrations (in the 1000-1350 cm⁻¹ region).
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other small fragments.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is not explicitly published, a plausible and logical synthetic route can be devised based on established pyrimidine chemistry. A common and effective method for the synthesis of substituted pyrimidin-4-ols is the condensation of a β-ketoester with an amidine.
Proposed Synthetic Pathway:
A likely synthetic approach involves the cyclocondensation of a trifluoromethyl-β-ketoester with acetamidine, followed by bromination.
Caption: Proposed synthetic workflow for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
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Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate.
-
Addition of Amidine: To the resulting solution, add acetamidine hydrochloride portion-wise while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
Step 2: Bromination to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
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Reaction Setup: Dissolve the 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol obtained from the previous step in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.
-
Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at room temperature. The use of NBS is often preferred for its selectivity and milder reaction conditions compared to elemental bromine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period determined by TLC monitoring.
-
Work-up: Once the reaction is complete, quench any excess brominating agent with a solution of sodium thiosulfate. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford the final product, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
Reactivity and Potential Applications
The chemical reactivity of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is dictated by its key functional groups: the pyrimidin-4-ol core, the bromine atom, and the trifluoromethyl group.
Tautomerism:
The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. This tautomerism can affect its reactivity and biological interactions.
Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.
Reactivity of the Bromine Atom:
The bromine atom at the 5-position of the pyrimidine ring is a key site for synthetic diversification. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions provide access to a vast library of derivatives with diverse functionalities, which is a crucial strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[3]
Potential Applications in Drug Discovery:
The combination of the pyrimidine core, a trifluoromethyl group, and a synthetically versatile bromine atom makes 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol a highly attractive scaffold for the development of new therapeutic agents. Pyrimidine derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer Agents: Many pyrimidine-based compounds are used as anticancer drugs, often by inhibiting kinases or other enzymes involved in cell proliferation.[2][5] The trifluoromethyl group can enhance the potency of these inhibitors.
-
Antiviral and Antifungal Agents: The pyrimidine nucleus is a component of several antiviral and antifungal drugs.[5]
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
The strategic placement of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromine atom allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.
Safety and Handling
As a laboratory chemical, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated and trifluoromethylated heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3][6] Avoid contact with skin and eyes.[3][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[6]
Conclusion
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a metabolically robust and electron-withdrawing trifluoromethyl group, and a synthetically tractable bromine atom provides a powerful platform for the design and discovery of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and scientists working with this promising compound. Further experimental investigation into its specific properties and biological activities is warranted and is likely to uncover new opportunities for its application in drug development.
References
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Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
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- Google Patents. (2023). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Chemical Synthesis Database. (2025, May 20). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Retrieved from [Link]
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PubChem. 5-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]
- Szychowski, K. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.
- Kaplaushenko, A., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol and evaluation of their antimicrobial activity. Journal of Faculty of Pharmacy of Ankara University, 45(1), 1-13.
- Broad Institute. (2018). WO 2018/183936 A1 - Broad Institute.
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